Tert-butyl 3-(4-chloropyrimidin-2-YL)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H20ClN3O2 and a molecular weight of 297.78 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate typically involves the reaction of 3-(4-chloropyrimidin-2-yl)piperidine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyrimidine moiety.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, leading to inhibition or activation of biological pathways . The piperidine ring may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and other chemical products .
Properties
IUPAC Name |
tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-8-4-5-10(9-18)12-16-7-6-11(15)17-12/h6-7,10H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKKAJUNGRTWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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